REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]2[C:6](=[C:7]([NH:25][CH:26]([CH3:41])[CH2:27][CH2:28][CH2:29][N:30]3C(=O)C4=CC=CC=C4C3=O)[CH:8]=[C:9]([O:23][CH3:24])[C:10]=2[O:12][C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([C:19]([F:22])([F:21])[F:20])[CH:14]=2)[N:5]=[CH:4][CH:3]=1.O.NN.[C:45]([OH:52])(=[O:51])[CH2:46][CH2:47][C:48]([OH:50])=[O:49].CO>C(O)C.CCOCC>[C:45]([OH:52])(=[O:51])[CH2:46][CH2:47][C:48]([OH:50])=[O:49].[NH2:30][CH2:29][CH2:28][CH2:27][CH:26]([NH:25][C:7]1[CH:8]=[C:9]([O:23][CH3:24])[C:10]([O:12][C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([C:19]([F:20])([F:21])[F:22])[CH:14]=2)=[C:11]2[C:6]=1[N:5]=[CH:4][CH:3]=[C:2]2[CH3:1])[CH3:41] |f:1.2,7.8|
|
Name
|
phthalimide
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=NC2=C(C=C(C(=C12)OC1=CC(=CC=C1)C(F)(F)F)OC)NC(CCCN1C(C=2C(C1=O)=CC=CC2)=O)C
|
Name
|
|
Quantity
|
1.48 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
the residue was shaken with ether and 10% aqueous potassium hydroxide
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The ethanol was removed under reduced pressure
|
Type
|
WASH
|
Details
|
The ether layer was washed with water (×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (K2CO3)
|
Type
|
FILTRATION
|
Details
|
the solid was filtered
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)O)(=O)O.NCCCC(C)NC=1C=C(C(=C2C(=CC=NC12)C)OC1=CC(=CC=C1)C(F)(F)F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |